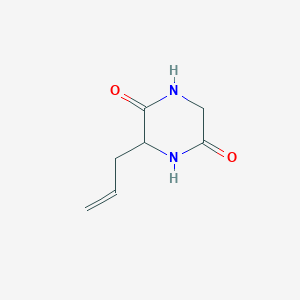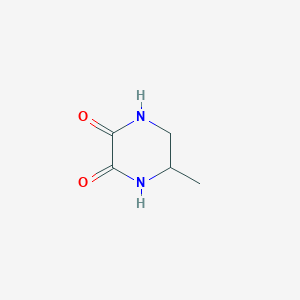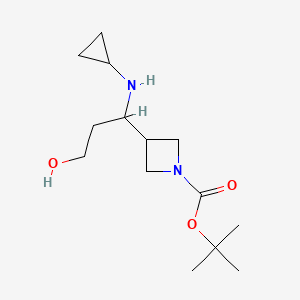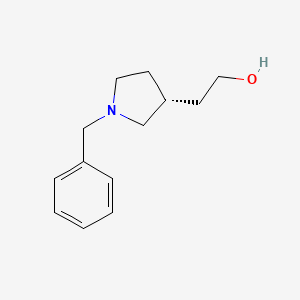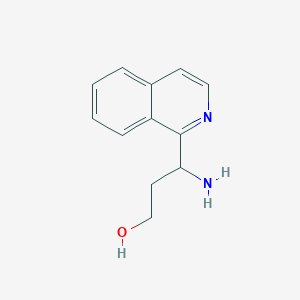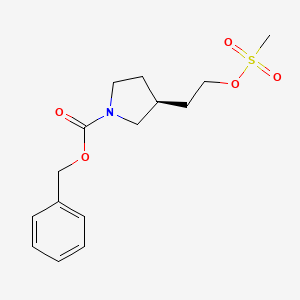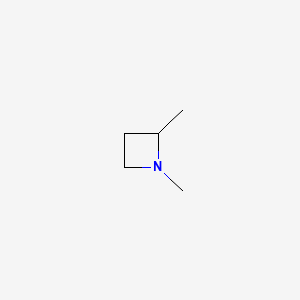
1,2-Dimethylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylazetidine is a four-membered heterocyclic compound with the molecular formula C₄H₉N. It is a derivative of azetidine, where two methyl groups are substituted at the 1 and 2 positions of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethylazetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as cyclocondensation reactions and the use of microwave irradiation, can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines .
Applications De Recherche Scientifique
1,2-Dimethylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and ring strain.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethylazetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The nitrogen atom in the ring can act as a nucleophile, participating in substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound of 1,2-Dimethylazetidine, with no methyl substitutions.
1,3-Dimethylazetidine: Another derivative with methyl groups at the 1 and 3 positions.
2,4-Dimethylazetidine: A derivative with methyl groups at the 2 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidine derivatives.
Propriétés
Numéro CAS |
51764-32-0 |
|---|---|
Formule moléculaire |
C5H11N |
Poids moléculaire |
85.15 g/mol |
Nom IUPAC |
1,2-dimethylazetidine |
InChI |
InChI=1S/C5H11N/c1-5-3-4-6(5)2/h5H,3-4H2,1-2H3 |
Clé InChI |
MKPZDBNKUJHYCK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


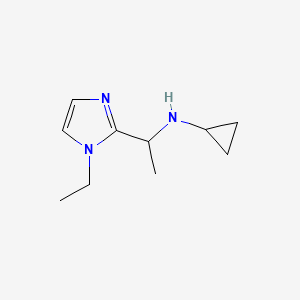
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
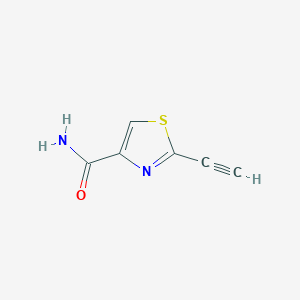
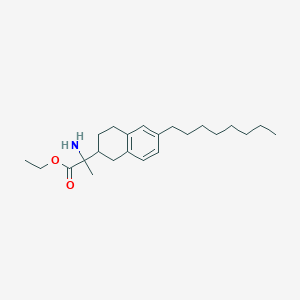
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
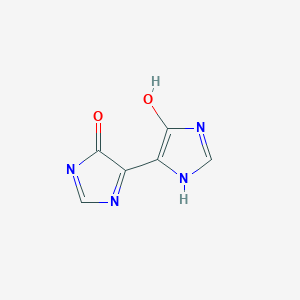
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
